Tos-PEG3-C2-methyl ester

Description

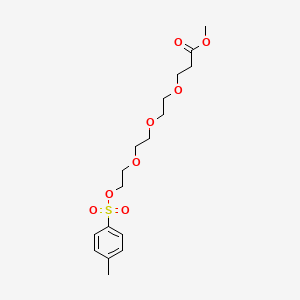

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O8S/c1-15-3-5-16(6-4-15)26(19,20)25-14-13-24-12-11-23-10-9-22-8-7-17(18)21-2/h3-6H,7-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLPCWBPMJZTKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG3-C2-methyl ester: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This document details the chemical properties, synthesis, and application of Tos-PEG3-C2-methyl ester in the construction of PROTACs, with a specific focus on the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases and certain cancers. Included are detailed experimental protocols, quantitative data representation, and visualizations of the pertinent biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology in a research and drug development context.

Introduction to Tos-PEG3-C2-methyl ester

Tos-PEG3-C2-methyl ester is a heterobifunctional linker characterized by a polyethylene (B3416737) glycol (PEG) chain of three units, flanked by a tosyl (Tos) group and a methyl ester-terminated C2 alkyl chain. Its chemical structure is designed to offer a combination of desirable properties for PROTAC synthesis. The PEG moiety imparts increased hydrophilicity, which can enhance the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[1][2] The terminal tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a ligand targeting a protein of interest (POI).[3][4] On the other end, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C17H26O8S |

| Molecular Weight | 390.45 g/mol |

| CAS Number | 1239588-09-0 |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) |

| Solubility | Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758).[5] |

Role in PROTAC Technology

PROTACs are chimeric molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. Tos-PEG3-C2-methyl ester offers a flexible and hydrophilic linker, which can be advantageous in optimizing the geometry of the ternary complex for efficient ubiquitin transfer.

Synthesis of Tos-PEG3-C2-methyl ester

While a specific, publicly available, detailed synthesis protocol for Tos-PEG3-C2-methyl ester is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses. The following is a hypothetical, yet chemically sound, protocol.

Experimental Protocol: Synthesis of Tos-PEG3-C2-methyl ester

Materials:

-

Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a solution of methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, Tos-PEG3-C2-methyl ester.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Data:

While experimental data for this specific synthesis is not available, a successful synthesis should yield the product with high purity (>95%). The percentage yield would be expected to be in the range of 60-80% based on similar tosylation reactions.

Application in the Synthesis of an IRAK4-Targeting PROTAC

The utility of Tos-PEG3-C2-methyl ester is best illustrated through its application in the synthesis of a PROTAC targeting a clinically relevant protein. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a compelling therapeutic target.[6] The following protocol describes the synthesis of an IRAK4-targeting PROTAC using Tos-PEG3-C2-methyl ester.

Experimental Protocol: Synthesis of an IRAK4 PROTAC

This protocol is adapted from a published procedure for the synthesis of IRAK4-targeting PROTACs with PEG linkers.[7]

Step 1: Linker Conjugation to the IRAK4 Ligand

-

Reaction: A suitable IRAK4 ligand with a nucleophilic handle (e.g., a primary amine or hydroxyl group) is reacted with Tos-PEG3-C2-methyl ester in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Purification: The resulting conjugate, where the IRAK4 ligand is attached to the PEG linker, is purified by reverse-phase high-performance liquid chromatography (HPLC).

Step 2: Hydrolysis of the Methyl Ester

-

Reaction: The methyl ester of the purified conjugate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Acidification and Extraction: The reaction mixture is acidified with a weak acid (e.g., citric acid) and the product is extracted with an organic solvent like ethyl acetate.

Step 3: Coupling to the E3 Ligase Ligand

-

Amide Coupling: The carboxylic acid-terminated linker-IRAK4 ligand conjugate is then coupled to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

-

Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield the highly pure product.

Quantitative Data Presentation:

The efficacy of the synthesized IRAK4 PROTAC would be evaluated in cellular assays. The following table presents illustrative data for the degradation of IRAK4 by a hypothetical PROTAC synthesized using Tos-PEG3-C2-methyl ester, based on published data for similar IRAK4 PROTACs.[7]

| PROTAC Concentration (nM) | % IRAK4 Degradation (relative to vehicle control) |

| 1 | 15 |

| 10 | 45 |

| 100 | 85 |

| 1000 | 95 |

Visualizing the IRAK4 Signaling Pathway and PROTAC Mechanism of Action

To understand the biological context of IRAK4-targeting PROTACs, it is essential to visualize the signaling pathway in which IRAK4 is a key player.

Caption: The IRAK4 signaling pathway, a key cascade in innate immunity.

The following diagram illustrates the general workflow for the synthesis of a PROTAC using Tos-PEG3-C2-methyl ester.

Caption: General workflow for PROTAC synthesis.

Conclusion

Tos-PEG3-C2-methyl ester is a valuable and versatile chemical tool for the construction of PROTACs. Its inherent properties, including enhanced solubility and facile reactivity, make it an attractive choice for researchers in the field of targeted protein degradation. The ability to systematically synthesize PROTACs with linkers of varying lengths and compositions is crucial for optimizing their biological activity. This guide provides a foundational understanding and practical protocols to aid in the design and execution of experiments aimed at developing novel protein degraders for therapeutic intervention. Further research into the synthesis and application of this and other novel linkers will undoubtedly continue to advance the exciting field of PROTAC-based drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Tos-PEG3-C2-methyl ester in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of the role and application of Tos-PEG3-C2-methyl ester, a commercially available polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel PROTACs.

Core Concepts: The Function of Tos-PEG3-C2-methyl ester in PROTACs

Tos-PEG3-C2-methyl ester (CAS: 1239588-09-0) is a versatile building block for PROTAC synthesis.[1][] Its structure comprises a tosyl group, a three-unit PEG chain, and a methyl ester-terminated ethyl group. Each component imparts specific functionalities crucial for its role as a linker precursor.

-

The Tosyl Group: The tosylate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward attachment of the linker to a nucleophilic functional group (such as an amine or thiol) on either the POI ligand or the E3 ligase ligand.[3][4][5][6]

-

The PEG3 Chain: The three-unit polyethylene glycol chain is a key feature of this linker. PEG linkers are widely incorporated in PROTAC design to enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[][7][8] The flexibility of the PEG chain also plays a role in enabling the formation of a stable and productive ternary complex.[]

-

The C2-methyl ester Terminus: The methyl ester provides a reactive handle for the other end of the PROTAC. It can be hydrolyzed under basic conditions to reveal a carboxylic acid, which can then be coupled to an amine-containing ligand using standard amide bond formation chemistry.[3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of Tos-PEG3-C2-methyl ester is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1239588-09-0 | [1][10][11] |

| Molecular Formula | C17H26O8S | [1][11] |

| Molecular Weight | 390.45 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and other organic solvents | [12] |

PROTAC Synthesis and Experimental Protocols

The synthesis of a PROTAC using Tos-PEG3-C2-methyl ester typically involves a multi-step process. The following are generalized experimental protocols that can be adapted for specific target and E3 ligase ligands.

Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand

This protocol describes the initial reaction of Tos-PEG3-C2-methyl ester with an amine-functionalized ligand (either the POI binder or the E3 ligase recruiter).

Materials:

-

Amine-functionalized ligand (Ligand-NH2)

-

Tos-PEG3-C2-methyl ester

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add a solution of Tos-PEG3-C2-methyl ester (1.1-1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-60 °C) overnight.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired product (Ligand-NH-PEG3-C2-methyl ester).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Saponification of the Methyl Ester

This step hydrolyzes the methyl ester to a carboxylic acid, preparing it for the subsequent coupling reaction.

Materials:

-

Ligand-NH-PEG3-C2-methyl ester

-

Tetrahydrofuran (THF) or Methanol

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Acidic solution for neutralization (e.g., 1 M HCl)

Procedure:

-

Dissolve the purified Ligand-NH-PEG3-C2-methyl ester in THF or methanol.

-

Add the LiOH or NaOH solution to the mixture.

-

Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.

-

Carefully neutralize the reaction mixture with the acidic solution to a pH of ~5-6.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer and concentrate to yield the carboxylic acid intermediate (Ligand-NH-PEG3-C2-COOH).

Protocol 3: Amide Coupling to the Second Ligand

This final step connects the two halves of the PROTAC.

Materials:

-

Ligand-NH-PEG3-C2-COOH

-

The second amine-functionalized ligand (Ligand'-NH2)

-

Anhydrous DMF

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

Procedure:

-

Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent (1.1 eq) and the base (2.0-3.0 eq).

-

Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the second amine-functionalized ligand (1.0-1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC using preparative HPLC.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using Tos-PEG3-C2-methyl ester.

The Role of Linker in Ternary Complex Formation and Signaling

The ultimate goal of a PROTAC is to induce the formation of a stable and productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The linker, in this case derived from Tos-PEG3-C2-methyl ester, is not merely a spacer but plays a crucial role in this process.

The length and flexibility of the PEG3 chain are critical for allowing the two ligands to bind to their respective proteins simultaneously without steric hindrance. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, enhancing its stability and the efficiency of ubiquitin transfer.

The signaling pathway initiated by a functional PROTAC is depicted below.

Quantitative Data and Performance

While Tos-PEG3-C2-methyl ester is commercially available as a building block for PROTAC synthesis, a comprehensive search of the scientific literature did not yield specific examples of PROTACs constructed with this exact linker alongside their corresponding quantitative degradation data (e.g., DC50 and Dmax values). However, studies on PROTACs utilizing similar PEG3 linkers can provide valuable insights into expected performance. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, and empirical testing of a series of linkers with varying lengths is a standard practice in PROTAC optimization.[1]

Conclusion

Tos-PEG3-C2-methyl ester is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, featuring a reactive tosyl group, a beneficial PEG3 chain, and a modifiable methyl ester, provides a rational entry point for linker design and synthesis. While specific performance data for PROTACs incorporating this exact linker is not widely published, the principles of PROTAC design and the known benefits of PEGylation suggest that it is a suitable candidate for the development of novel protein degraders. Researchers are encouraged to incorporate this and other linker variations in their screening efforts to identify the optimal linker for their specific target and E3 ligase combination, thereby maximizing the potential for potent and selective protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Tos-PEG3-C2-methyl ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional crosslinker of significant interest in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its mechanism of action, experimental protocols, and applications, with a focus on its role in covalently linking biomolecules. The structure of Tos-PEG3-C2-methyl ester features a tosyl (Tos) group, a tri-ethylene glycol (PEG3) spacer, and a methyl ester moiety, each contributing to its functionality in bioconjugation. The tosyl group serves as a highly reactive leaving group for nucleophilic substitution, the PEG spacer enhances solubility and provides spatial separation between conjugated molecules, and the methyl ester offers a potential site for further modification or can be hydrolyzed.[3]

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for Tos-PEG3-C2-methyl ester in bioconjugation is a nucleophilic substitution reaction. The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[4][5] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles present on biomolecules, most notably the side chains of specific amino acid residues.

The reaction proceeds via an SN2 mechanism, where a nucleophile from a biomolecule attacks the electrophilic carbon atom of the linker, leading to the displacement of the tosylate group and the formation of a stable covalent bond.

Reactivity with Protein Nucleophiles

The most common nucleophilic residues on proteins targeted by Tos-PEG3-C2-methyl ester are lysine (B10760008) and cysteine.

-

Lysine: The primary amine (-NH2) on the side chain of lysine is a potent nucleophile in its unprotonated state.

-

Cysteine: The thiol group (-SH) on the side chain of cysteine is also a strong nucleophile, particularly in its deprotonated thiolate form (-S-).

The reactivity of these residues is highly dependent on the pH of the reaction medium, which dictates their protonation state.[6]

pH-Dependence of the Reaction

The efficiency of the bioconjugation reaction is critically influenced by the pH. The pKa of the ε-amino group of lysine is approximately 10.5, while the pKa of the thiol group of cysteine is around 8.3.[7][8][9][10]

-

For targeting lysine residues, the reaction is typically performed at a pH of 8.0-9.5 to ensure a sufficient concentration of the deprotonated, nucleophilic amine.

-

For targeting cysteine residues, a pH range of 7.0-8.5 is generally optimal to favor the formation of the more nucleophilic thiolate anion while minimizing the competing reaction with amines.

Controlling the pH allows for a degree of selectivity in targeting specific residues. At a near-neutral pH, cysteine's thiol group is more readily deprotonated and thus more reactive than lysine's amino group, enabling preferential conjugation to cysteine.

Quantitative Data

While specific kinetic data for Tos-PEG3-C2-methyl ester is not extensively published in the form of comparative tables, the principles of tosylate chemistry are well-established. The following table summarizes the key parameters influencing the bioconjugation reaction.

| Parameter | Influence on Bioconjugation | Typical Conditions/Considerations |

| pH | Determines the nucleophilicity of target amino acid side chains. | pH 8.0-9.5 for lysine targeting; pH 7.0-8.5 for cysteine targeting. |

| Temperature | Affects the reaction rate. | Room temperature is often sufficient. Lower temperatures can be used to control the reaction rate and minimize side reactions. |

| Concentration of Reactants | Influences the reaction kinetics (typically second-order). | A molar excess of the PEG linker is often used to drive the reaction to completion. |

| Solvent | Affects the solubility of reactants and can influence reaction rates. | Aqueous buffers (e.g., phosphate (B84403), borate) are common. Organic co-solvents (e.g., DMSO, DMF) may be used to dissolve the linker. |

| Stability of the Resulting Bond | The resulting amine or thioether bond is generally stable. | Stable under physiological conditions. |

Role of the Methyl Ester

The methyl ester group in Tos-PEG3-C2-methyl ester can serve several purposes. In the context of PROTAC synthesis, it can be a site for the attachment of a second molecule, such as a ligand for an E3 ubiquitin ligase, after the initial conjugation to a target protein. Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions.[3] This hydrolysis may occur during the bioconjugation step if the pH is sufficiently high, or it can be performed as a separate step to introduce a negative charge or a new functional group for further modifications. The rate of hydrolysis is dependent on the specific reaction conditions, particularly the pH and temperature.[11][12][13]

Experimental Protocols

The following are generalized protocols for the bioconjugation of Tos-PEG3-C2-methyl ester to a protein. Optimization will be required for specific proteins and applications.

General Protocol for Conjugation to Protein Lysine Residues

-

Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A common buffer is 100 mM sodium phosphate or sodium borate, pH 8.5.

-

Linker Preparation: Prepare a stock solution of Tos-PEG3-C2-methyl ester in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10-100 mM.

-

Conjugation Reaction: Add the desired molar excess of the Tos-PEG3-C2-methyl ester stock solution to the protein solution with gentle mixing. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][15][16][17] Ion-exchange chromatography can be used to separate conjugates with different degrees of PEGylation.[][15]

General Protocol for Conjugation to Protein Cysteine Residues

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the tosylated linker. Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.

-

Linker Preparation: Prepare a stock solution of Tos-PEG3-C2-methyl ester as described above.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker to the protein solution.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Quenching: The reaction can be quenched by adding a thiol-containing small molecule like β-mercaptoethanol or L-cysteine.

-

Purification: Purify the conjugate using the methods described above.

Application in PROTACs and Signaling Pathways

Tos-PEG3-C2-methyl ester is frequently employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[18][19][20]

Experimental Workflow for PROTAC Synthesis and Action

The general workflow involves:

-

Ligand Synthesis: Synthesize or obtain a ligand for the protein of interest and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).

-

Linker Conjugation: Conjugate one of the ligands to Tos-PEG3-C2-methyl ester via the tosyl group.

-

Second Ligand Attachment: Modify the methyl ester (e.g., by hydrolysis to a carboxylic acid followed by amide coupling) to attach the second ligand, thus forming the final PROTAC molecule.

-

Cellular Treatment: Treat cells with the synthesized PROTAC.

-

Target Degradation: The PROTAC forms a ternary complex with the target protein and the E3 ligase, leading to polyubiquitination of the target.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

Signaling Pathway: The Ubiquitin-Proteasome System

The downstream signaling pathway hijacked by PROTACs is the ubiquitin-proteasome system (UPS).[18][19][20][21][22] This is a major pathway for regulated protein degradation in eukaryotic cells.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Characterization of Bioconjugates

The successful conjugation of Tos-PEG3-C2-methyl ester to a biomolecule can be confirmed using a variety of analytical techniques:

-

SDS-PAGE: An increase in the molecular weight of the protein will be observed as a shift in the band position.

-

Size-Exclusion Chromatography (SEC): The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[23][24][25][26]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.[27]

-

HPLC (Reverse-Phase or Ion-Exchange): Can be used to separate and quantify the different species in the reaction mixture.[24][25][26][27]

Conclusion

Tos-PEG3-C2-methyl ester is a versatile and effective bifunctional linker for bioconjugation. Its mechanism of action, centered around the highly efficient nucleophilic substitution of the tosyl group, allows for the covalent modification of proteins at lysine and cysteine residues. The inclusion of a PEG spacer and a modifiable methyl ester group makes it particularly well-suited for the construction of complex biomolecules like PROTACs. A thorough understanding of the reaction conditions, particularly pH, is crucial for achieving desired selectivity and efficiency. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this powerful tool in their drug development and scientific research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ch8 : Tosylates [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Star Republic: Guide for Biologists [sciencegateway.org]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. peptideweb.com [peptideweb.com]

- 10. forums.studentdoctor.net [forums.studentdoctor.net]

- 11. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 23. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 24. lcms.cz [lcms.cz]

- 25. lcms.labrulez.com [lcms.labrulez.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Polyethylene Glycol (PEG) Linkers in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, pharmacokinetic profile, and ability to induce the formation of a productive ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, offering a unique set of advantages that address key challenges in the development of these novel therapeutics.

Core Advantages of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTAC molecules offers several distinct advantages that significantly impact their drug-like properties and biological activity. These benefits primarily stem from the inherent characteristics of the repeating ethylene (B1197577) glycol units: hydrophilicity, flexibility, and biocompatibility.

Enhanced Physicochemical Properties: A major hurdle in PROTAC development is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility and challenges in formulation and bioavailability.[1][2] PEG linkers, with their hydrophilic nature, effectively enhance the solubility of PROTACs.[3][4] This is a crucial attribute, as improved solubility can lead to better absorption and distribution in vivo. The use of PEG and alkyl motifs allows for the fine-tuning of important physical properties like topological polar surface area (TPSA) and lipophilicity.[5][6]

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While the increased hydrophilicity can potentially hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations. This conformational flexibility can shield the polar surface area of the PROTAC, resulting in a more compact and less polar structure that can more readily traverse the cell membrane.[5][7] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[5]

Facilitation of Ternary Complex Formation: The primary role of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][] The length and flexibility of the PEG linker are critical for this process.[] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[1] The flexibility of PEG linkers allows the PROTAC to adopt an optimal conformation for ternary complex formation, which is crucial for efficient protein degradation.[9]

Synthetic Accessibility and Versatility: Alkyl and PEG chains are the most common motifs in PROTAC linkers due to their synthetic accessibility and the ease with which their length and composition can be tuned using robust chemical methods.[6][10] The commercial availability of bifunctional PEG motifs allows for the rapid and straightforward assembly of potent PROTACs.[6][10] This modularity enables the systematic optimization of linker length, which is a critical parameter for degradation efficiency.[6][10]

Data Presentation: Quantitative Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Reference |

| BRD4-targeting PROTAC 1 | Alkyl Chain | 785.0 | 4.5 | 150.2 | 4 | 10 | [5] |

| BRD4-targeting PROTAC 2 | PEG (n=2) | 873.1 | 3.7 | 168.8 | 4 | 12 | [5] |

| BRD4-targeting PROTAC 3 | PEG (n=4) | 961.2 | 2.9 | 187.4 | 4 | 14 | [5] |

| HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors. Data is illustrative and compiled from various sources in the literature. |

| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BETd-246 | Alkyl Chain | RS4;11 | 1.6 | >95 | [5] |

| BETd-260 | PEG (n=3) | RS4;11 | 0.8 | >95 | [5] |

| ARV-771 | PEG (n=4) | LNCaP | <1 | >90 | [5] |

| DC50: Half-maximal degradation concentration, Dmax: Maximum degradation. DC50 and Dmax values are cell-line dependent. Data is illustrative and compiled from various sources in the literature. |

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutic Intervention

In the landscape of modern drug discovery, the principle of targeted protein degradation (TPD) has emerged as a revolutionary modality, offering a distinct alternative to traditional occupancy-based inhibition. At the heart of this approach lies the heterobifunctional linker, a molecular architect that orchestrates the proximity-induced degradation of specific proteins of interest (POIs). These elegant molecules, most notably exemplified by Proteolysis-Targeting Chimeras (PROTACs), function by hijacking the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2]

A PROTAC is a chimeric molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] This polyubiquitination serves as a molecular "tag," marking the POI for recognition and subsequent degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, a key advantage over traditional inhibitors that require sustained high occupancy for efficacy.[2]

This in-depth technical guide provides a comprehensive overview of heterobifunctional linkers, their mechanism of action, the critical role of their constituent parts, and the experimental methodologies used to characterize their efficacy.

The Tripartite Architecture: Anatomy of a Heterobifunctional Linker

The efficacy of a heterobifunctional degrader is not solely dependent on the binding affinities of its individual ligands but rather on the synergistic interplay of its three components, which collectively drive the formation of a productive ternary complex.

E3 Ubiquitin Ligase Ligand: The Recruiter

The choice of E3 ligase is a critical determinant of a PROTAC's activity and cellular specificity. While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for TPD. The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands.[4][5]

-

Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6] These ligands are known for their favorable physicochemical properties, including smaller size and better cell permeability, which can contribute to improved oral bioavailability of the resulting PROTAC.[7]

-

von Hippel-Lindau (VHL): VHL ligands are typically peptidomimetic and based on the Hypoxia-Inducible Factor-1α (HIF-1α) peptide that naturally binds to VHL.[8] While often larger and more polar than CRBN ligands, they have been successfully incorporated into numerous potent PROTACs.[8]

Linker: The Conductor

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[9] Its length, composition, and attachment points profoundly influence the geometry and stability of the ternary complex.[9]

-

Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might lead to unproductive binding and inefficient ubiquitination.[]

-

Composition: The chemical makeup of the linker impacts the PROTAC's solubility, cell permeability, and metabolic stability. Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) chains, which can enhance solubility, and more rigid alkyl or cyclic structures.[11][] The composition can also influence the adoption of a "bioactive conformation" necessary for productive ternary complex formation.

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are critical for maintaining the binding affinity of each ligand and for achieving the correct orientation within the ternary complex.

Protein of Interest (POI) Ligand: The Warhead

The POI ligand provides the specificity for the targeted protein. These are typically small molecule inhibitors that bind to the target protein. A key advantage of the PROTAC approach is that the POI ligand does not need to bind to an active site to inhibit the protein's function; it only needs to bind with sufficient affinity and expose a suitable vector for linker attachment to enable the formation of the ternary complex.[2] This opens up the possibility of targeting proteins previously considered "undruggable."[2]

Mechanism of Action: A Symphony of Induced Proximity

The catalytic cycle of a heterobifunctional linker-mediated protein degradation can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of Action for a Heterobifunctional Linker.

Quantitative Analysis of Degrader Efficacy

The potency and efficacy of heterobifunctional degraders are typically characterized by two key parameters: DC50 and Dmax.

-

DC50: The concentration of the degrader that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum level of protein degradation that can be achieved with a given degrader.

The following tables summarize the degradation performance of representative PROTACs, categorized by the E3 ligase they recruit.

Table 1: Performance of Representative CRBN-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| dBET1 | BRD4 | Pomalidomide | ~8 nM | >95% | MV4-11 | [5] |

| ARV-771 | BRD4 | Pomalidomide derivative | 1.3 nM | >95% | 22Rv1 | [5] |

| Compound 191 | SHP2 | TNO155 derivative | 6.02 nM | N/A | MV4;11 | [13] |

| PROTAC 46 | BTK | Ibrutinib derivative | 6.3 nM | N/A | HBL1 | [13] |

| PROTAC 34 | BCR-ABL | Dasatinib derivative | 4.4 nM (IC50) | N/A | K562 | [13] |

Note: N/A indicates that the specific value was not reported in the cited source.

Table 2: Performance of Representative VHL-Based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| MZ1 | BRD4 | VHL ligand | ~25 nM | >90% | HeLa | [5] |

| ARV-110 | Androgen Receptor | VHL ligand | ~1 nM | >95% | VCaP | [5] |

| GP262 | PI3K/mTOR | VH032 | 42.23-227.4 nM (PI3K), 45.4 nM (mTOR) | 71.3-88.6% (PI3K), 74.9% (mTOR) | MDA-MB-231 | [2] |

| Jps016 | HDAC1/HDAC3 | VHL ligand | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | 77% (HDAC1), 66% (HDAC3) | HCT116 | [] |

| PROTAC 4 | HDAC1/HDAC3 | VHL ligand | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | ~100% (HDAC1 at 10 µM), >50% (HDAC3 at 1 µM) | HCT116 | [] |

Table 3: Impact of Linker Composition on Physicochemical Properties and Permeability

| Linker Type | Key Characteristics | Impact on Physicochemical Properties |

| Alkyl Chains | Flexible, hydrophobic. | Can increase lipophilicity, potentially impacting solubility. Prone to metabolic oxidation.[11][] |

| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Enhances aqueous solubility and can improve cell permeability. May increase molecular weight.[11][] |

| Rigid/Cyclic (e.g., piperidine, piperazine) | Constrained conformation. | Can improve metabolic stability and cell permeability by reducing the number of rotatable bonds and enabling favorable conformations.[1] |

Experimental Protocols: A Step-by-Step Guide to Characterization

A robust and multifaceted experimental approach is essential for the successful development and characterization of heterobifunctional degraders. The following protocols outline key assays for evaluating the critical steps in the degradation pathway.

Caption: A typical experimental workflow for PROTAC development.

Ternary Complex Formation Assays

These assays are designed to confirm that the PROTAC can effectively bridge the POI and the E3 ligase.

a. Surface Plasmon Resonance (SPR)

Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This technique can be used to determine the kinetics and affinity of binary (PROTAC-POI or PROTAC-E3) and ternary complex formation.

Detailed Protocol:

-

Immobilization: Covalently immobilize the E3 ligase (e.g., VCB complex for VHL) onto a sensor chip surface.

-

Binary Binding Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (kon, koff).

-

Separately, determine the binary binding affinity of the PROTAC for the POI in solution.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

The resulting sensorgrams will reflect the formation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the affinity and kinetics of ternary complex formation.

-

Calculate the cooperativity (α), which is the ratio of the binary binding affinity to the ternary binding affinity. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[14]

-

b. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: This bead-based immunoassay measures the interaction of two molecules in close proximity. Donor and acceptor beads are coated with antibodies or tags that recognize the POI and E3 ligase, respectively. Upon formation of the ternary complex, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., FLAG-tagged).

-

Select appropriate AlphaLISA donor (e.g., Glutathione) and acceptor (e.g., Anti-FLAG) beads.

-

-

Assay Setup:

-

In a microplate, combine the tagged POI, tagged E3 ligase complex, and a dilution series of the PROTAC.

-

Include controls such as no PROTAC, and competition with untagged ligands for the POI and E3 ligase.

-

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Detection: Add the AlphaLISA donor and acceptor beads and incubate in the dark.

-

Signal Measurement: Read the plate on an AlphaLISA-compatible plate reader. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect" (formation of non-productive binary complexes).[15]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and can lead to the ubiquitination of the POI.

Principle: A reconstituted in vitro system containing E1, E2, E3, ubiquitin, ATP, and the POI is used to assess PROTAC-mediated ubiquitination. The ubiquitinated POI is then detected by Western blot.

Detailed Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine the following components in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex, the POI, ubiquitin (often biotinylated for easier detection), and ATP.

-

Prepare parallel reactions with a dilution series of the PROTAC and a vehicle control (DMSO).

-

Include negative controls, such as reactions lacking E1, E3, or ATP.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to proceed.

-

Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be visible in the presence of a functional PROTAC.

-

Cellular Degradation Assays

These assays are the ultimate measure of a PROTAC's efficacy in a cellular context.

a. Western Blotting

Principle: This is the gold-standard method for quantifying the levels of a specific protein in cell lysates.

Detailed Protocol:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts and separate the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane and probe with a primary antibody specific for the POI.

-

Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]

-

b. HiBiT/NanoBRET™ Assay

Principle: This is a sensitive, real-time, live-cell assay for monitoring protein levels. The POI is endogenously tagged with a small (11 amino acid) HiBiT peptide using CRISPR/Cas9. The HiBiT peptide can combine with a larger LgBiT subunit to form a functional NanoLuc® luciferase. The resulting luminescence is directly proportional to the amount of the HiBiT-tagged POI.

Detailed Protocol:

-

Cell Line Generation: Generate a stable cell line expressing the LgBiT subunit and use CRISPR/Cas9 to knock in the HiBiT tag at the N- or C-terminus of the endogenous gene for the POI.

-

Assay Setup: Plate the engineered cells in a white, multi-well plate.

-

PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

-

Luminescence Measurement:

-

Endpoint Assay: After a defined incubation period, add a lytic reagent containing the NanoLuc® substrate and measure luminescence.

-

Kinetic Assay: For real-time monitoring, add a live-cell substrate (e.g., Nano-Glo® Endurazine™) and measure luminescence at multiple time points.

-

-

Data Analysis: Normalize the luminescence signal to a vehicle control. For endpoint assays, plot a dose-response curve to determine DC50 and Dmax. For kinetic assays, the rate of degradation can also be determined.[17]

Conclusion and Future Perspectives

Heterobifunctional linkers have fundamentally reshaped the landscape of drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The success of this modality hinges on a deep understanding of the intricate interplay between the E3 ligase ligand, the linker, and the POI ligand. The rational design of these molecules, guided by a comprehensive suite of biophysical, biochemical, and cellular assays, is paramount to developing potent, selective, and bioavailable protein degraders. As our knowledge of the ubiquitin-proteasome system expands and novel E3 ligases are harnessed, the therapeutic potential of heterobifunctional linkers will undoubtedly continue to grow, paving the way for new treatments for a wide range of diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. revvity.com [revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

- 17. wechat.promega.com.cn [wechat.promega.com.cn]

A Technical Guide to Tos-PEG3-C2-methyl ester for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tos-PEG3-C2-methyl ester, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This guide details its chemical properties, its role in PROTAC design, and provides experimental protocols and data relevant to its application.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.

The Role of Tos-PEG3-C2-methyl ester as a PROTAC Linker

Tos-PEG3-C2-methyl ester is a polyethylene (B3416737) glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure offers several advantageous properties for this application.

Chemical Structure and Properties:

| Property | Value | Reference |

| Molecular Formula | C17H26O8S | [1][2] |

| Molecular Weight | 390.45 g/mol | [3][4] |

| CAS Number | 1239588-09-0 | [2] |

The key features of its structure include:

-

A Tosyl (Tos) group: This is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of a warhead (POI ligand) or an E3 ligase ligand.

-

A PEG3 (triethylene glycol) spacer: The PEG component enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

A C2-methyl ester group: The methyl ester can be hydrolyzed to a carboxylic acid, providing a handle for conjugation to another part of the PROTAC, typically via amide bond formation.

Quantitative Data for PROTACs with PEG Linkers

Table 1: Representative Degradation Performance of PEG-based PROTACs

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition (similar to PEG3) | DC50 (nM) | Dmax (%) | Cell Line |

| Compound A | BRD4 | Pomalidomide (CRBN) | 4-unit PEG | 5.2 | >95 | HeLa |

| Compound B | BTK | Pomalidomide (CRBN) | 3-unit PEG | 8.1 | ~90 | MOLM-14 |

| Compound C | ERRα | Von Hippel-Lindau (VHL) | 3-unit PEG | 25 | >90 | 22Rv1 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing a PEG-based linker like Tos-PEG3-C2-methyl ester.

General Synthesis of a PROTAC using a PEG Linker

This protocol describes a general two-step synthesis involving the initial reaction of Tos-PEG3-C2-methyl ester with a nucleophilic group on either the POI ligand or the E3 ligase ligand, followed by deprotection and coupling of the second ligand.

Step 1: Nucleophilic Substitution with the Tosyl Group

-

Dissolve the POI ligand or E3 ligase ligand (containing a nucleophilic group like an amine or thiol; 1.0 eq) and Tos-PEG3-C2-methyl ester (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA; 2.0 eq).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Hydrolysis of the Methyl Ester and Amide Coupling

-

Dissolve the purified intermediate from Step 1 in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (LiOH; 2-3 eq) and stir at room temperature until the hydrolysis of the methyl ester is complete (monitored by LC-MS).

-

Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the carboxylic acid intermediate.

-

Dissolve the carboxylic acid intermediate (1.0 eq) and the second ligand (amine-functionalized; 1.1 eq) in anhydrous DMF.

-

Add a peptide coupling agent (e.g., HATU or HBTU; 1.2 eq) and a base (e.g., DIPEA; 2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Work up the reaction as described in Step 1 and purify the final PROTAC by preparative HPLC.

Western Blotting for Protein Degradation

This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

This assay determines the effect of protein degradation on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance and normalize the values to the vehicle-treated control wells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.

Visualizing Key Concepts in Targeted Protein Degradation

The following diagrams illustrate the fundamental processes and workflows discussed in this guide.

References

physical and chemical properties of Tos-PEG3-C2-methyl ester

An In-depth Technical Guide to Tos-PEG3-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of Tos-PEG3-C2-methyl ester, a key building block in modern drug discovery.

Introduction

Tos-PEG3-C2-methyl ester is a heterobifunctional linker molecule widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][][4][5] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1] This linker possesses a tosyl (Tos) group at one end and a methyl ester at the other, connected by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) chain.[6][7] The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.[6][8][9] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][10]

Physical and Chemical Properties

The fundamental properties of Tos-PEG3-C2-methyl ester are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₆O₈S | [1][][4] |

| Molecular Weight | 390.45 g/mol | [1][] |

| IUPAC Name | methyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate | [] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCC(=O)OC | [] |

| Appearance | Inferred to be a solid-liquid mixture, colorless to light yellow (based on similar compounds) | [11] |

| Solubility | The hydrophilic PEG linker increases water solubility.[6] A similar compound, Tos-PEG3, is soluble in Ethanol, DMSO, and water. | [11] |

| Storage | Recommended storage at -20°C for long-term stability. | [4][11] |

Chemical Reactivity and Applications

The utility of Tos-PEG3-C2-methyl ester stems from its two distinct reactive ends, making it a versatile linker for conjugating two different molecules.

-

Tosyl Group: The p-toluenesulfonyl (tosyl) group is a superb leaving group, making the molecule susceptible to nucleophilic substitution by amines (-NH₂), thiols (-SH), or hydroxyls (-OH).[6][8] This allows for the straightforward attachment of a ligand for an E3 ubiquitin ligase or a target protein.

-

Methyl Ester Group: The methyl ester can be readily hydrolyzed under basic conditions to yield a carboxylic acid (-COOH).[6][7] This acid can then be activated and coupled with an amine-containing molecule to form a stable amide bond.

The primary application of this linker is in the construction of PROTACs. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, all connected by a linker like Tos-PEG3-C2-methyl ester.[1] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

Accurate characterization of Tos-PEG3-C2-methyl ester and its conjugates is critical. The following are standard methodologies for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure and purity of PEG-containing molecules.[12][13][14]

-

Objective: To verify the chemical structure and assess the purity of the linker.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is particularly useful for identifying hydroxyl protons in PEG derivatives, should any unreacted starting material be present.[15]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Analysis:

-

Identify the characteristic aromatic protons of the tosyl group (typically two doublets around 7.5-8.0 ppm).

-

Identify the singlet for the methyl group of the tosyl moiety (~2.4 ppm).

-

Identify the singlet for the methyl ester group (~3.7 ppm).

-

The repeating ethylene (B1197577) glycol units of the PEG chain will appear as a complex multiplet, typically between 3.5 and 3.8 ppm.[16]

-

Integrate the peaks corresponding to the different parts of the molecule. The ratio of the integrations should correspond to the number of protons in each part of the structure.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linker and its conjugates.

-

Objective: To determine the exact mass of the molecule and identify any impurities.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with liquid chromatography (LC-MS), such as a Q-TOF or Orbitrap instrument.[17][18] MALDI-TOF is also a suitable technique.[19]

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with LC-MS, such as acetonitrile (B52724)/water with 0.1% formic acid.

-

Methodology (LC-MS):

-

Inject the sample onto a reverse-phase column (e.g., C18).[20]

-

Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Introduce the eluent into the ESI source.

-

Acquire mass spectra in positive ion mode. For PEGylated compounds, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) can simplify the resulting spectra.[18]

-

-

Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass. Compare the experimental mass to the calculated theoretical mass (390.45 Da) to confirm the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the linker and for purifying it or its derivatives.[]

-

Objective: To determine the purity of the compound and to purify it from reaction mixtures.

-

Instrumentation: An HPLC system with a UV detector and a preparative or analytical reverse-phase column (e.g., C18 or C4).[22]

-

Mobile Phase: A typical mobile phase system is a gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA).[22]

-

Methodology:

-

Dissolve the sample in the mobile phase.

-

Inject the sample onto the column.

-

Run a gradient elution, for example, from 20% to 80% acetonitrile over 20-30 minutes.

-

Monitor the elution profile using a UV detector, typically at 220 nm or 254 nm (for the tosyl group).

-

-

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. The retention time of PEGylated compounds in RP-HPLC can be influenced by the length of the PEG chain.[19]

Workflows

The following diagrams illustrate the typical workflows involving Tos-PEG3-C2-methyl ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]

- 5. Tos-PEG3-C2-methyl ester - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tos-PEG3-methyl ester_新研博美 [xinyanbm.com]

- 8. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 9. Methyl Esters [organic-chemistry.org]

- 10. creativepegworks.com [creativepegworks.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. enovatia.com [enovatia.com]

- 18. ingenieria-analitica.com [ingenieria-analitica.com]

- 19. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Tos-PEG3-C2-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility, cell permeability, and offer synthetic tractability.[1][3]

This document provides a detailed protocol for the synthesis of a PROTAC molecule utilizing the Tos-PEG3-C2-methyl ester linker. This linker features a tosyl group, which is a good leaving group for nucleophilic substitution, and a methyl ester for subsequent amide bond formation. This protocol outlines a two-step process: 1) conjugation of a warhead (targeting the POI) to the linker via substitution of the tosyl group, and 2) hydrolysis of the methyl ester followed by amide coupling to an E3 ligase ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated protein degradation pathway and the general experimental workflow for the synthesis described in this protocol.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using Tos-PEG3-C2-methyl ester. These are representative procedures and may require optimization for specific warheads and E3 ligase ligands.

Protocol 1: Synthesis of Warhead-PEG3-C2-methyl ester Intermediate

This protocol describes the coupling of an amine-functionalized warhead to the Tos-PEG3-C2-methyl ester linker via nucleophilic substitution of the tosylate group.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |

| Tos-PEG3-C2-methyl ester | 390.45 | 1.0 | 390.45 mg |

| Amine-functionalized Warhead (Warhead-NH2) | (Varies) | 1.2 | (Varies) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.63 mg |

| Anhydrous Acetonitrile (B52724) (MeCN) | - | - | 10 mL |

| Nitrogen Atmosphere | - | - | - |

| Standard Glassware for Synthesis | - | - | - |

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Tos-PEG3-C2-methyl ester (1.0 eq) and anhydrous acetonitrile (10 mL).

-

Add the amine-functionalized warhead (1.2 eq) to the solution.

-

Add potassium carbonate (3.0 eq) to the reaction mixture.

-

Stir the reaction mixture at 60 °C overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Warhead-PEG3-C2-methyl ester intermediate.

Expected Outcome:

| Parameter | Value |

| Yield | 70-85% |

| Purity (LC-MS) | >95% |

| Appearance | Colorless to pale yellow oil or solid |

Protocol 2: Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester in the Warhead-PEG3-C2-methyl ester intermediate to the corresponding carboxylic acid.

Reagents and Materials:

| Reagent/Material | Moles (mmol) | Mass/Volume |

| Warhead-PEG3-C2-methyl ester | 1.0 | (Varies) |

| Lithium Hydroxide (B78521) (LiOH) | 3.0 | (Varies) |

| Tetrahydrofuran (THF) | - | 5 mL |

| Water (H₂O) | - | 5 mL |

| 1 M Hydrochloric Acid (HCl) | - | As needed |

Procedure:

-

Dissolve the Warhead-PEG3-C2-methyl ester intermediate (1.0 eq) in a mixture of THF (5 mL) and water (5 mL).

-

Add lithium hydroxide (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Once complete, acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Warhead-PEG3-C2-carboxylic acid intermediate. This intermediate is often used in the next step without further purification.

Expected Outcome:

| Parameter | Value |

| Yield | >90% (crude) |

| Purity (LC-MS) | Sufficient for next step |

| Appearance | White to off-white solid or oil |